N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide: is a complex organic compound that features a unique combination of benzodioxole, thiazoloquinazoline, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a palladium-catalyzed C-N cross-coupling reaction, using reagents such as PdCl2, xantphos, and Cs2CO3 in a solvent like 1,4-dioxane at elevated temperatures.
Formation of the Thiazoloquinazoline Core: The thiazoloquinazoline core can be constructed via a series of cyclization reactions, often involving the use of fused heteroaryl halides and catalytic amounts of Pd2(dba)3 and BINAP in toluene.
Final Coupling and Functionalization: The final step involves coupling the benzodioxole intermediate with the thiazoloquinazoline core, followed by functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Amines, thiols, in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties, as it can inhibit the growth of various cancer cell lines.
Biological Studies: It is used in studies to understand its effects on cellular pathways and molecular targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- N-hexahydro[1,3]thiazolo[3,4-a]pyridin-3-ylidene-1,3-benzodioxol-5-amine
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to target microtubules and induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C23H21N3O6S2 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C23H21N3O6S2/c1-3-29-17-8-13-14(9-18(17)30-4-2)26-20(25-21(13)27)19(34-23(26)33)22(28)24-10-12-5-6-15-16(7-12)32-11-31-15/h5-9H,3-4,10-11H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
GSCSATHTENRHGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCC4=CC5=C(C=C4)OCO5)OCC |
Origin of Product |
United States |
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